4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione -

4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Catalog Number: EVT-4019953
CAS Number:
Molecular Formula: C17H15BrN2O2
Molecular Weight: 359.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione and its amino derivatives

  • Compound Description: This compound and its amino derivatives were synthesized as potential antipsychotic and anti-HIV agents. They are analogs of chlorpromazine and aminoperazine. []
  • Relevance: These compounds share the core azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione structure with 4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The key difference lies in the substituent at the 4-position of the azatricyclo ring. While the target compound has a (3-bromo-4-methylbenzylidene)amino group, these analogs have a diphenylmethylene group or its amino derivatives at that position. []

1-(1H-Pyrrole-1-ylmethyl)-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione and its N-substituted derivatives

  • Compound Description: These compounds were developed as potential anxiolytic agents due to their high affinity for the 5-HT1A receptor. The N-substituted derivatives, particularly those incorporating isoindole moieties, were designed as analogs of tandospirone. []
  • Relevance: The core structure of these compounds, specifically the 10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione moiety, is structurally similar to 4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The primary difference lies in the presence of an oxygen atom at the 10-position and variations in the substituents on the azatricyclo ring. []
  • Compound Description: This series of compounds, derived from various 4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione scaffolds, were investigated for their potential pharmacological activities. One specific derivative, 1-(1,7,8,9,10-pentamethyl-3,5-dioxo-4-aza-tricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-phenyl-urea (k1a), was found to exhibit effects on the central nervous system (CNS) and was further studied for cytotoxicity, anti-HIV-1 activity, and antimicrobial activity. []
  • Relevance: These compounds share the common 4-azatricyclo-8-ene-3,5-dione core structure with 4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The variations occur in the size and substituents of the azatricyclo ring system and the presence of urea or thiourea moieties. []

4-(2-Methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

  • Compound Description: This compound was identified as a novel ligand for Cyclophilin A (CypA) with moderate binding affinity (Kd in the low micromolar range) through an H/D exchange and mass spectrometry-based screening. []
  • Relevance: This compound shares the 10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione core structure with 4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. They differ in the substituents at the 4-position, with the related compound having a (2-methoxy-4-nitrophenyl) group and the main compound having a [(3-bromo-4-methylbenzylidene)amino] group. []

1,7,8,9-Tetrachloro-10,10-dimethoxy-4-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl}-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

  • Compound Description: This compound underwent spectroscopic investigations (FT-IR, FT-Raman) and quantum chemical calculations to understand its structural and electronic properties. []
  • Relevance: This compound shares the core azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione structure with 4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The difference lies in the substituents at the 4- and 10-positions. The related compound possesses a {3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl} substituent at the 4-position and chlorine and methoxy groups at the 10-position, while the target compound has a (3-bromo-4-methylbenzylidene)amino group at the 4-position and no substituents at the 10-position. []

1,7,8,9-Tetrachloro-10,10-dimethoxy-4-[3-(4-phenylpiperazin-1-yl)propyl]-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

  • Compound Description: This compound was subjected to spectroscopic (FT-IR, FT-Raman) analysis, density functional theory (DFT) calculations, and analysis of its first-order hyperpolarizability, natural bond orbitals (NBOs), and HOMO-LUMO energy gap. []
  • Relevance: This compound shares the core azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione structure with 4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The difference lies in the substituents at the 4- and 10-positions. The related compound features a [3-(4-phenylpiperazin-1-yl)propyl] substituent at the 4-position and chlorine and methoxy groups at the 10-position. In contrast, the target compound has a (3-bromo-4-methylbenzylidene)amino group at the 4-position and no substituents at the 10-position. []

Properties

Product Name

4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

IUPAC Name

4-[(E)-(3-bromo-4-methylphenyl)methylideneamino]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C17H15BrN2O2/c1-9-2-3-10(6-13(9)18)8-19-20-16(21)14-11-4-5-12(7-11)15(14)17(20)22/h2-6,8,11-12,14-15H,7H2,1H3/b19-8+

InChI Key

FRPWETCRLJWQDS-UFWORHAWSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=NN2C(=O)C3C4CC(C3C2=O)C=C4)Br

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/N2C(=O)C3C4CC(C3C2=O)C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.